4-(5-Nitro-2-furyl)thiazole

antiprotozoal Chagas disease pharmacophore ranking

4-(5-Nitro-2-furyl)thiazole (CAS 53757-28-1; molecular formula C₇H₄N₂O₃S; molecular weight 196.19 g/mol) is a heterocyclic nitrofuran-thiazole hybrid that serves as the foundational core scaffold for a series of biologically active 5-nitrofurylthiazole derivatives. The compound features a 5-nitrofuran ring directly linked at the 4-position of a thiazole ring, establishing a conjugation pathway that is critical for both its electrochemical reduction behavior and its biological activation via nitroreductase-mediated metabolism.

Molecular Formula C7H4N2O3S
Molecular Weight 196.19 g/mol
CAS No. 53757-28-1
Cat. No. B1220610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Nitro-2-furyl)thiazole
CAS53757-28-1
Synonyms4-(5-nitro-2-furyl)thiazole
4-NFT
Molecular FormulaC7H4N2O3S
Molecular Weight196.19 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C2=CSC=N2
InChIInChI=1S/C7H4N2O3S/c10-9(11)7-2-1-6(12-7)5-3-13-4-8-5/h1-4H
InChIKeyNOMAVCLLBXUQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Nitro-2-furyl)thiazole (CAS 53757-28-1) — Core Structural Overview for Nitrofuran-Thiazole Research Procurement


4-(5-Nitro-2-furyl)thiazole (CAS 53757-28-1; molecular formula C₇H₄N₂O₃S; molecular weight 196.19 g/mol) is a heterocyclic nitrofuran-thiazole hybrid that serves as the foundational core scaffold for a series of biologically active 5-nitrofurylthiazole derivatives [1]. The compound features a 5-nitrofuran ring directly linked at the 4-position of a thiazole ring, establishing a conjugation pathway that is critical for both its electrochemical reduction behavior and its biological activation via nitroreductase-mediated metabolism [2]. Unlike many nitrofuran derivatives that are end-product pharmaceuticals, this compound is primarily a versatile synthetic intermediate and a reference standard in carcinogenesis research, where its derivatives such as FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) and ANFT (2-amino-4-(5-nitro-2-furyl)thiazole) have been extensively characterized as model bladder carcinogens [3].

Why 4-(5-Nitro-2-furyl)thiazole Cannot Be Generically Substituted — Evidence of Position- and Substituent-Dependent Biological Fate


The 4-(5-nitro-2-furyl)thiazole scaffold exhibits a steep structure–activity gradient that renders simple analog substitution unreliable for research continuity. At the antiprotozoal pharmacophore level, the 5-nitro-2-furyl substituent confers intermediate activity between the more potent 1-methyl-5-nitro-2-imidazolyl and the inactive 5-nitro-2-thiazolyl moieties — a rank-order established in murine Trypanosoma cruzi infection models [1]. At the mutagenicity and metabolic activation level, removal of the 3,4-diphenyl substituents from the furan ring increases TA100 mutagenic potency by approximately 4,000-fold, demonstrating that even remote structural modifications drastically alter biological reactivity [2]. Furthermore, the 2-position substituent on the thiazole ring governs the metabolic–excretory coupling mechanism: the formylated derivative (FANFT) undergoes renal deformylation to ANFT, achieving urinary ANFT excretion rates of 49.7 ± 8.6 nmol/min, whereas direct ANFT administration yields only 0.9 ± 0.1 nmol/min (P < 0.001) [3]. These three orthogonal differentiation axes — heterocyclic substituent identity, furan ring substitution pattern, and thiazole 2-position functionality — collectively preclude reliable interchangeability among seemingly similar nitrofuran-thiazole analogs.

Quantitative Differentiation Evidence for 4-(5-Nitro-2-furyl)thiazole — Comparator-Anchored Procurement Rationale


Antiprotozoal Substituent Rank-Order: 5-Nitro-2-furyl vs. 5-Nitro-2-thiazolyl vs. 1-Methyl-5-nitro-2-imidazolyl in Murine T. cruzi

In a direct head-to-head comparison of ten 2-substituted 4-thiazolecarboxaldehyde hydrazones assayed against Trypanosoma cruzi infections in mice, the 5-nitro-2-furyl substituent demonstrated intermediate antiprotozoal activity — superior to the completely inactive 5-nitro-2-thiazolyl substituent but inferior to the 1-methyl-5-nitro-2-imidazolyl substituent. The rank-order established in this study is: 1-methyl-5-nitro-2-imidazolyl > 5-nitro-2-furyl > 5-nitro-2-thiazolyl (inactive) [1]. This ranking directly informs scaffold selection when designing or procuring nitrofuran-thiazole analogs for antiprotozoal screening programs.

antiprotozoal Chagas disease pharmacophore ranking

Mutagenic Potency Differential: Unsubstituted vs. 3,4-Diphenyl-Substituted 5-Nitrofurylthiazoles in Salmonella TA100

The unsubstituted 5-nitrofurylthiazole core (represented by analogs lacking 3,4-diphenyl substitution on the furan ring) exhibits approximately 4,000-fold higher mutagenic potency in Salmonella typhimurium strain TA100 compared to its 3,4-diphenyl-substituted counterparts. Specifically, the 3,4-diphenyl-substituted analogs 2-amino-4-(3,4-diphenyl-5-nitro-2-furyl)thiazole (V) and 2-acetylamino-4-(3,4-diphenyl-5-nitro-2-furyl)thiazole (VI) showed mutagenic activities of only 3 and 9 rev/nmole in TA100, respectively, versus the substantially higher activities of the unsubstituted parent analogs [1]. This finding directly corroborates earlier work demonstrating that phenyl group introduction 'drastically reduced mutagenic activities' while preserving the relative order of potency (formylamino ≥ acetylamino > amino) [2].

mutagenicity structure-activity relationship genotoxicity screening

Renal Metabolic–Excretory Coupling: Urinary ANFT Excretion Rate Following FANFT vs. ANFT Administration in Rats

The 2-position substituent on the thiazole ring of the 4-(5-nitro-2-furyl)thiazole scaffold determines the urinary concentration of the proximate carcinogen ANFT delivered to the urothelium. Following intravenous FANFT administration in rats, the urinary excretion rate of ANFT was 49.7 ± 8.6 nmol/min, whereas direct intravenous ANFT administration yielded only 0.9 ± 0.1 nmol/min (P < 0.001) — a 55-fold difference [1]. This renal metabolic–excretory coupling, mediated by a specific renal deformylase, explains why FANFT is a more potent uroepithelial carcinogen than ANFT despite ANFT being the putative proximate carcinogen [2]. Furthermore, the acetylated derivative NFTA (N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide) produced no detectable ANFT excretion, demonstrating the formyl-group specificity of this activation pathway [2].

metabolic activation renal deformylation carcinogen bioactivation

Carcinogenic Potency Quantification: TD₅₀ = 7.68 mg/kg/day in Rats — CPDB Standardized Reference Value

The Carcinogenic Potency Database (CPDB) reports a standardized TD₅₀ value of 7.68 mg/kg/day for 4-(5-nitro-2-furyl)thiazole in rats, with target sites identified as mammary gland in females and stomach in males [1]. The TD₅₀ represents the daily dose rate required to induce tumors in half of test animals that would otherwise remain tumor-free. This quantitative carcinogenic potency benchmark enables direct comparison with other nitrofuran carcinogens and provides a standardized reference for risk assessment, experimental dosing protocol design, and regulatory documentation. It is important to note that this TD₅₀ value is derived from the parent scaffold; derivatization at the 2-position (e.g., formylation to FANFT) significantly alters carcinogenic potency and organotropism as demonstrated by the renal metabolic–excretory coupling data above.

carcinogenicity TD50 risk assessment

Electrophilic Substitution Regioselectivity: 5′-Directed Halogenation and Nitration on the Furan Ring

The 4-(5-nitro-2-furyl)thiazole scaffold exhibits predictable and exploitable regioselectivity in electrophilic substitution reactions. Monohalogenation and mononitration of 4-(2-furyl)-2-methylthiazole are directed exclusively to the 5′ position of the furan ring, demonstrating that the thiazole substituent at the furan 2-position exerts a strong directing effect [1]. However, introduction of an acetylamino group at the thiazole 2-position alters the reactivity profile: nitration of 2-acetylamino-4-(5-nitro-2-furyl)thiazole with a nitrating mixture results in oxidative cleavage of the 5-nitrofuran moiety, leading to 5,5′- and 3′,5′-dinitro derivatives rather than simple electrophilic substitution products [2]. This substituent-dependent switch in reaction outcome — from clean 5′-substitution to oxidative ring cleavage — has direct implications for synthetic route planning and for predicting the stability of the scaffold under nitrating conditions.

synthetic chemistry regioselectivity electrophilic substitution

Evidence-Backed Application Scenarios for Procuring 4-(5-Nitro-2-furyl)thiazole (CAS 53757-28-1)


Reference Standard in Chemical Carcinogenesis Research — Bladder Cancer Model Systems

The 4-(5-nitro-2-furyl)thiazole scaffold, particularly as its formylated derivative FANFT, is a well-established model carcinogen for inducing transitional cell carcinomas of the urinary bladder in rodents. The quantitative evidence of renal metabolic–excretory coupling — demonstrating 55-fold higher urinary ANFT delivery with FANFT vs. ANFT administration — makes this compound system invaluable for studies of organ-specific metabolic activation [1]. The CPDB-standardized TD₅₀ of 7.68 mg/kg/day provides a reference benchmark for dose selection [2]. Researchers investigating mechanisms of chemical carcinogenesis, chemoprevention, or species-specific susceptibility (e.g., rat vs. guinea pig differential metabolism) should procure the 2-formyl derivative specifically, as the 2-amino analog (ANFT) and 2-acetyl analog (NFTA) exhibit fundamentally different bioactivation and excretion profiles [1][3].

Scaffold for Antiprotozoal Drug Discovery — Chagas Disease Lead Optimization

The established substituent rank-order (1-methyl-5-nitro-2-imidazolyl > 5-nitro-2-furyl > 5-nitro-2-thiazolyl) positions the 5-nitro-2-furyl pharmacophore as the minimum-activity heterocycle for maintaining anti-T. cruzi efficacy within this chemotype [4]. Medicinal chemistry programs targeting Chagas disease can use the 4-(5-nitro-2-furyl)thiazole core as a starting scaffold for exploring 2-position side-chain modifications, with the knowledge that replacing the 5-nitro-2-furyl group with a 5-nitro-2-thiazolyl group abolishes activity. The patent literature further supports this scaffold's utility, claiming antibacterial and antiprotozoal activity for a broad series of 2-substituted 4-(5-nitro-2-furyl)thiazoles [5].

Mutagenicity and Genotoxicity Reference Compound for Structure–Activity Studies

The ~4,000-fold mutagenicity differential between unsubstituted and 3,4-diphenyl-substituted 5-nitrofurylthiazoles establishes this compound as a high-sensitivity reference for nitroreductase-dependent mutagenicity assays [6]. The unsubstituted core provides maximal signal in Salmonella typhimurium TA100, making it suitable as a positive control or as a benchmark for evaluating the mutagenicity-attenuating effects of substituent modifications. Researchers conducting structure–activity relationship studies on nitrofuran genotoxicity should procure the unsubstituted scaffold to establish baseline mutagenic potency against which modified analogs can be quantitatively compared.

Synthetic Building Block for Diversified Nitrofuran-Thiazole Libraries

The predictable 5′-directed electrophilic substitution regioselectivity enables the 4-(5-nitro-2-furyl)thiazole scaffold to serve as a versatile intermediate for parallel synthesis of functionalized derivatives [7]. However, the substituent-dependent stability of the furan ring under nitrating conditions — specifically, the oxidative cleavage observed with 2-acetylamino substitution — must inform synthetic route design [8]. Procurement specifications should therefore match the intended downstream chemistry: the 2-unsubstituted or 2-methyl scaffold for electrophilic diversification at the furan 5′ position; alternative protecting group strategies if nitration conditions are anticipated.

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